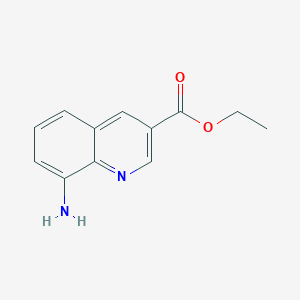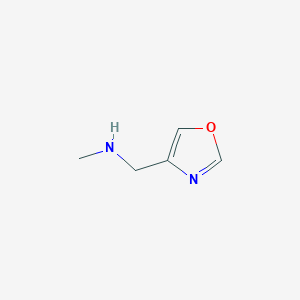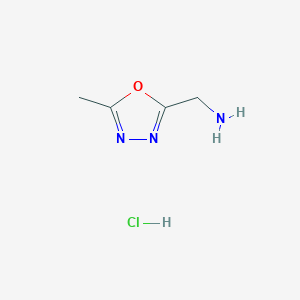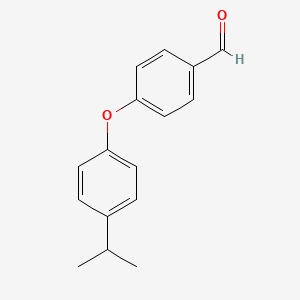
8-Aminoquinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 8-aminoquinoline-3-carboxylate involves the use of ammonium formate and palladium. The mixture is stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings are evaporated to dryness .Molecular Structure Analysis
The molecular formula of Ethyl 8-aminoquinoline-3-carboxylate is C12H12N2O2 . The InChI Key is FLYPPJMEMJHTTQ-UHFFFAOYSA-N .Chemical Reactions Analysis
8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .Physical and Chemical Properties Analysis
Ethyl 8-aminoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 216.089877630 g/mol and the monoisotopic mass is 216.089877630 g/mol .Applications De Recherche Scientifique
Développement de médicaments en chimie médicinale
Le 8-aminoquinoléine-3-carboxylate d'éthyle fait partie de la famille des quinoléines, qui a montré un potentiel prometteur en chimie médicinale. Les motifs quinoléiniques sont explorés pour leur potentiel thérapeutique et leurs applications pharmacologiques, en particulier dans le développement de médicaments en raison de leurs efficacités substantielles .
Fonctionnalisation C–H en synthèse organique
Le composé sert de groupe directeur bidentate ou d'auxiliaire de ligand dans l'activation/fonctionnalisation des liaisons C–H. Il s'agit d'un domaine crucial en synthèse organique, où les dérivés de la 8-aminoquinoléine facilitent la fonctionnalisation sélective du site .
Synthèse photocatalytique et électrocatalytique
Les échafaudages du this compound sont utilisés en synthèse photocatalytique et électrocatalytique pour des systèmes d'activation sélective C–H, offrant une approche durable de la synthèse chimique .
Synthèse organique assistée par micro-ondes
Le composé est utilisé dans des méthodes d'irradiation par micro-ondes pour la synthèse d'échafaudages quinoléiques, offrant une simplicité opérationnelle et des avantages environnementaux .
Mécanisme D'action
Target of Action
Ethyl 8-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological activities . The primary targets of quinoline derivatives are often microbial cells, where they exhibit antimicrobial properties . .
Mode of Action
Quinoline derivatives are known to interact with microbial cells, disrupting their normal functions and leading to their death . The exact interaction of Ethyl 8-aminoquinoline-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives are known to interfere with various biological processes in microbial cells , but the exact pathways and downstream effects of Ethyl 8-aminoquinoline-3-carboxylate remain to be elucidated.
Pharmacokinetics
Its log Kp (skin permeation) is -6.39 cm/s . These properties suggest that Ethyl 8-aminoquinoline-3-carboxylate has good bioavailability.
Result of Action
As a quinoline derivative, it is likely to have antimicrobial effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 8-aminoquinoline-3-carboxylate. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 8-aminoquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .
Additionally, ethyl 8-aminoquinoline-3-carboxylate has been found to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. This interaction can influence the levels of neurotransmitters in the brain and may have implications for neurological disorders .
Cellular Effects
Ethyl 8-aminoquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. The mechanism behind this effect involves the generation of reactive oxygen species and the disruption of mitochondrial function .
In addition to its anticancer properties, ethyl 8-aminoquinoline-3-carboxylate has been found to affect cell signaling pathways. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in gene expression and cellular metabolism . These effects can influence cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of ethyl 8-aminoquinoline-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of enzyme activity, affecting the metabolism of other compounds .
Ethyl 8-aminoquinoline-3-carboxylate can also influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 8-aminoquinoline-3-carboxylate can change over time. The stability of this compound is an important factor that influences its long-term effects. Studies have shown that ethyl 8-aminoquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .
The degradation of ethyl 8-aminoquinoline-3-carboxylate can lead to the formation of degradation products that may have different biological activities. Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of ethyl 8-aminoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, ethyl 8-aminoquinoline-3-carboxylate can exhibit toxic effects, including hepatotoxicity and neurotoxicity .
Threshold effects have been observed in studies where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of adverse effects .
Metabolic Pathways
Ethyl 8-aminoquinoline-3-carboxylate is involved in various metabolic pathways, primarily mediated by cytochrome P450 and monoamine oxidase enzymes. The metabolism of this compound can lead to the formation of hydroxylated and demethylated metabolites, which may have different biological activities compared to the parent compound .
The involvement of cytochrome P450 enzymes in the metabolism of ethyl 8-aminoquinoline-3-carboxylate can affect the metabolic flux and levels of metabolites. This interaction can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of ethyl 8-aminoquinoline-3-carboxylate within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters .
Once inside the cells, ethyl 8-aminoquinoline-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
Ethyl 8-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis .
The subcellular localization of ethyl 8-aminoquinoline-3-carboxylate is influenced by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments or organelles, affecting its biological activity .
Propriétés
IUPAC Name |
ethyl 8-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611620 | |
| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190138-00-2 | |
| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1,2,4]TRIAZINE](/img/structure/B1357939.png)



